(2-thien-2-yl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiophen-2-yl)-1H-indol-3-yl]acetic acid is a complex organic compound that combines the structural features of both indole and thiophene Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Thiophene, on the other hand, is a five-membered ring containing sulfur
Preparation Methods
The synthesis of 2-[2-(thiophen-2-yl)-1H-indol-3-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Acetic Acid Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[2-(Thiophen-2-yl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole and thiophene rings. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Major products formed from these reactions include halogenated derivatives, nitro compounds, and sulfonic acids, which can further be utilized in various synthetic applications.
Scientific Research Applications
2-[2-(Thiophen-2-yl)-1H-indol-3-yl]acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including organic semiconductors and light-emitting diodes.
Biology: The compound exhibits potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(thiophen-2-yl)-1H-indol-3-yl]acetic acid involves its interaction with various molecular targets. The indole and thiophene rings facilitate binding to proteins and enzymes through π-π interactions and hydrogen bonding. This binding can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar compounds to 2-[2-(thiophen-2-yl)-1H-indol-3-yl]acetic acid include:
Indole-3-acetic acid: A plant hormone with similar indole structure but lacking the thiophene ring.
Thiophene-2-acetic acid: Contains the thiophene ring but lacks the indole moiety.
2-(Thiophen-2-yl)indole: Combines both indole and thiophene rings but lacks the acetic acid functional group.
The uniqueness of 2-[2-(thiophen-2-yl)-1H-indol-3-yl]acetic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its individual components.
Properties
CAS No. |
868238-06-6 |
---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(2-thiophen-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C14H11NO2S/c16-13(17)8-10-9-4-1-2-5-11(9)15-14(10)12-6-3-7-18-12/h1-7,15H,8H2,(H,16,17) |
InChI Key |
XIOJJFZMRZMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.